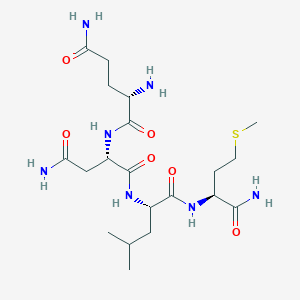
L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide is a synthetic peptide compound composed of four amino acids: L-glutamine, L-asparagine, L-leucine, and L-methionine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-methionine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-leucine) is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for L-asparagine and L-glutamine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound would follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidation of the methionine residue to methionine sulfoxide or methionine sulfone.
Substitution: Reactions involving the substitution of functional groups on the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acidic/basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Methionine sulfoxide or methionine sulfone.
Substitution: Modified peptides with altered side chains.
科学研究应用
L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Chemistry: Utilized in the development of new synthetic methodologies for peptide synthesis.
Industry: Applications in the production of peptide-based drugs and biomaterials.
作用机制
The mechanism of action of L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, potentially modulating their activity.
相似化合物的比较
Similar Compounds
L-Glutaminyl-L-asparaginyl-L-leucyl-L-alaninamide: Similar structure but with alanine instead of methionine.
L-Glutaminyl-L-asparaginyl-L-leucyl-L-valinamide: Similar structure but with valine instead of methionine.
Uniqueness
L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide is unique due to the presence of methionine, which can undergo oxidation, adding an additional layer of reactivity and potential biological activity. This makes it distinct from other similar peptides and valuable for specific research and industrial applications.
属性
CAS 编号 |
90071-84-4 |
|---|---|
分子式 |
C20H37N7O6S |
分子量 |
503.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C20H37N7O6S/c1-10(2)8-13(19(32)25-12(17(24)30)6-7-34-3)27-20(33)14(9-16(23)29)26-18(31)11(21)4-5-15(22)28/h10-14H,4-9,21H2,1-3H3,(H2,22,28)(H2,23,29)(H2,24,30)(H,25,32)(H,26,31)(H,27,33)/t11-,12-,13-,14-/m0/s1 |
InChI 键 |
QGVWOOWVFHPLIF-XUXIUFHCSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


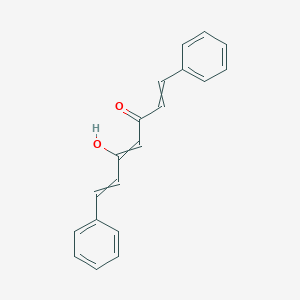
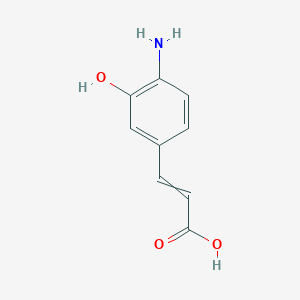

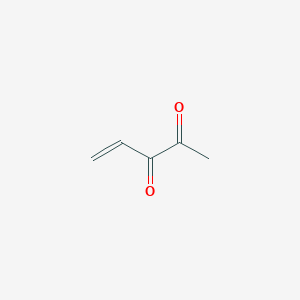
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
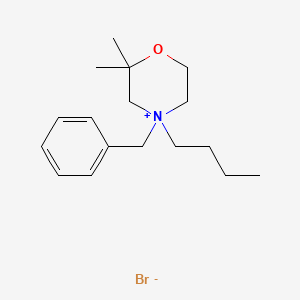
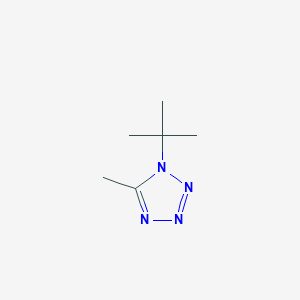
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)

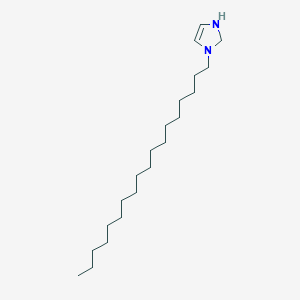

![3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione](/img/structure/B14367053.png)
![{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14367060.png)
